Tellurophene's exceptional optoelectronic properties, including high carrier mobility and tunable bandgap, make it a promising candidate for various organic electronics applications [].
Tellurophene's unique chemical properties and responsiveness to various stimuli make it a potential material for developing novel sensors.
Beyond the aforementioned applications, tellurophene is also being explored in other scientific research areas:
Tellurophene is a five-membered heterocyclic compound, structurally similar to thiophene and selenophene, but containing a tellurium atom in place of sulfur or selenium. Its chemical formula is , and it is known for its unique electronic properties due to the presence of the heavier chalcogen tellurium. Tellurophenes exhibit significant π-conjugation, which imparts interesting optical and electronic characteristics, making them valuable in various applications, particularly in organic electronics and materials science .
Research into the biological activity of tellurophenes is still emerging. Some studies suggest that tellurophenes may possess bioorthogonal reactivity, which allows them to be utilized in tagging biological molecules without interfering with cellular functions . This feature could potentially enable their use in drug delivery systems or as imaging agents in biological research.
The synthesis of tellurophenes can be achieved through several methods:
Tellurophenes have diverse applications due to their unique properties:
Recent studies have focused on understanding the interactions of tellurophenes with various nucleophiles and solvents. Spectroelectrochemical techniques have been employed to monitor these reactions in real-time, revealing insights into how solvent coordination affects the redox behavior of tellurophenes . The ability to form stable complexes with halides or coordinating solvents highlights their potential for developing new materials with tailored electronic properties.
Tellurophene is part of a broader class of heterocycles that includes thiophene and selenophene. Here’s a comparison highlighting its uniqueness:
| Compound | Composition | Unique Features |
|---|---|---|
| Thiophene | Lighter chalcogen; widely used in organic synthesis | |
| Selenophene | Intermediate properties between thiophene and tellurophene; less stable than tellurophene | |
| Tellurophene | Heavier chalcogen; unique redox properties; potential bioorthogonal reactivity |
Tellurophene's heavier atomic mass contributes to its distinct electronic characteristics, making it an attractive candidate for advanced material applications that leverage its unique chemical behavior.
Tellurophene is fundamentally defined as a five-membered monocyclic heteroarene composed of four carbon-hydrogen units and one tellurium atom. The molecular formula C₄H₄Te establishes its basic composition, with a molecular weight of 179.7 grams per mole. This heterocyclic compound belongs to the broader class of chalcogenophenes, where tellurium serves as the heteroatom within the aromatic ring structure.
The structural characteristics of tellurophene reveal several distinctive features that arise from the presence of the heavy tellurium atom. Geometric analysis demonstrates that the tellurium-carbon bond length measures 2.046 Angstroms, significantly longer than corresponding bonds in lighter chalcogen analogs. The carbon-tellurium-carbon bond angle contracts to 82 degrees, smaller than equivalent angles in selenophene due to tellurium's larger atomic radius. These dimensional parameters directly influence the electronic properties and reactivity patterns observed in tellurophene compounds.
Physical properties of tellurophene include a melting point of negative 36 degrees Celsius and a boiling point of 148 degrees Celsius, indicating its liquid state under standard conditions. The compound appears as a pale yellow liquid, reflecting its extended conjugation and electronic structure. X-ray diffraction studies have provided detailed crystallographic data, confirming the planar aromatic structure characteristic of five-membered heterocycles.
The electronic structure of tellurophene exhibits significant π-conjugation throughout the ring system, imparting unique optical and electronic characteristics. The presence of tellurium, being a heavier chalcogen element, introduces distinctive features in the molecular orbital arrangement compared to thiophene and selenophene. These electronic properties contribute to tellurophene's potential applications in organic electronics and materials science, where tunable bandgap characteristics and high carrier mobility are highly valued.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₄Te | |
| Molecular Weight | 179.7 g/mol | |
| Melting Point | -36°C | |
| Boiling Point | 148°C | |
| Te-C Bond Length | 2.046 Å | |
| C-Te-C Bond Angle | 82° | |
| Physical Appearance | Pale yellow liquid |
The historical development of tellurophene chemistry began in the early 1960s with pioneering synthetic work that established the foundation for this field of study. The first successful synthesis of a tellurophene derivative was achieved in 1961 by Braye and colleagues, who prepared tetraphenyltellurophene through a salt-metathesis reaction. This landmark synthesis involved the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride, yielding tetraphenyltellurophene as a yellow-orange solid with a melting point of 239-239.5 degrees Celsius.
The same research group demonstrated an alternative synthetic route using 1,4-diiodotetraphenylbutadiene and lithium telluride, achieving an impressive 82 percent yield. This early work established the feasibility of incorporating tellurium into aromatic heterocyclic systems and provided the first structural characterization of tellurophene-containing compounds.
A significant advancement occurred in 1966 when Mack reported the synthesis of unsubstituted tellurophene itself through the reaction of sodium telluride with diacetylene. This method represented a breakthrough as it provided access to the parent tellurophene compound and could be generalized to prepare 2,5-derivatives by selecting appropriately substituted diacetylene precursors. The synthetic methodology developed by Mack became a cornerstone approach for tellurophene preparation and influenced subsequent methodological developments.
Further refinements to the synthetic procedures were introduced by Taticchi and collaborators, who optimized reaction conditions to achieve higher yields. Their improvements included strict exclusion of moisture and oxygen from the reaction vessel, use of pure butadiyne as starting material, and careful handling during product isolation to prevent degradation. These refinements allowed isolation of tellurophene in 47 percent yield, representing a substantial improvement over earlier procedures.
The first structural determination of tellurophene was accomplished in 1973 through microwave spectroscopy, providing crucial geometric parameters for the molecule. Subsequent X-ray diffraction studies further refined the structural understanding and confirmed the planar aromatic nature of the tellurophene ring system. These early structural studies established the foundation for understanding tellurophene's unique properties and reactivity patterns.
| Year | Milestone | Researchers | Method | Yield |
|---|---|---|---|---|
| 1961 | First tellurophene derivative | Braye et al. | Salt metathesis with TeCl₄ | - |
| 1961 | Alternative synthesis | Braye et al. | Li₂Te/diiodo precursor | 82% |
| 1966 | Parent tellurophene | Mack | Na₂Te/diacetylene | - |
| 1973 | Structure determination | Various | Microwave spectroscopy | - |
| 1970s | Improved synthesis | Taticchi et al. | Optimized conditions | 47% |
The comparative analysis of tellurophene with its lighter chalcogen analogs, thiophene and selenophene, reveals systematic trends that reflect the increasing atomic size and electronegativity differences across the chalcogen series. These comparisons provide fundamental insights into the unique properties that distinguish tellurophene from its more extensively studied counterparts.
Structural parameters exhibit clear trends across the chalcogenophene series, with bond lengths and angles systematically varying with heteroatom size. The carbon-chalcogen bond lengths increase progressively from thiophene to tellurophene, reflecting the larger atomic radii of the heavier elements. Specifically, carbon-sulfur bonds in thiophene measure approximately 1.714 Angstroms, while carbon-selenium bonds in selenophene extend to approximately 1.86-1.87 Angstroms, and carbon-tellurium bonds in tellurophene reach 2.046 Angstroms.
Correspondingly, the chalcogen-centered bond angles contract as the heteroatom size increases. Thiophene exhibits a carbon-sulfur-carbon angle of approximately 92.17 degrees, selenophene shows carbon-selenium-carbon angles of 86-87 degrees, and tellurophene displays the smallest angle at 82 degrees. These geometric changes directly influence the electronic structure and reactivity patterns observed across the series.
Electronic properties demonstrate significant variations that correlate with the changing heteroatom characteristics. The ionization energy of tellurophene, measured at 8.32-8.40 electron volts, represents the lowest value in the chalcogenophene series. This trend reflects the decreasing electronegativity and increasing metallic character of tellurium compared to sulfur and selenium. The lower ionization energy facilitates oxidation reactions and contributes to tellurophene's unique redox behavior.
Molecular volumes in crystalline phases show systematic increases across the series, with tellurophene-containing compounds occupying the largest volumes due to tellurium's significant van der Waals radius. Studies of heterotriacene compounds revealed molecular volumes of 190.8 cubic Angstroms for dithiophene derivatives, 203.8-206.3 cubic Angstroms for mixed sulfur-selenium systems, and 216.2 cubic Angstroms for diselenophene analogs. Extrapolation suggests even larger volumes for tellurophene-containing systems.
The aromatic character and π-conjugation efficiency vary across the chalcogenophene series in ways that influence both electronic properties and chemical reactivity. Tellurophene exhibits enhanced π-conjugation compared to thiophene and selenophene, contributing to its distinctive optical and electronic characteristics. This enhanced conjugation makes tellurophene particularly attractive for applications in organic electronics, where extended π-systems provide improved charge transport properties.
Redox behavior represents perhaps the most distinctive difference between tellurophene and its lighter analogs. Tellurophene demonstrates unique coordination chemistry with solvents and anions upon oxidation, a behavior not observed with thiophene or selenophene. The tellurium center in oxidized tellurophene becomes highly electron-deficient and readily forms coordinated structures with nucleophilic species. This coordination capability provides opportunities for developing stimuli-responsive materials and sensors that are not accessible with lighter chalcogenophene systems.
*Values for corresponding heterotriacene derivatives
Tellurophene, a five-membered heterocyclic compound with the chemical formula C₄H₄Te, represents an important class of chalcogenophene compounds containing a tellurium atom within its aromatic ring structure [1]. The classical synthesis of tellurophene and its derivatives predominantly relies on the cyclization reaction between diacetylene compounds and tellurium precursors [17]. This synthetic approach was first reported in the early 1970s and has since undergone several modifications to improve yield and reaction conditions [29].
The standard procedure involves the reaction of diacetylene (butadiyne) with sodium telluride in methanolic solution, which results in the formation of the tellurophene ring system [29]. A significant modification to this classical method was developed in 2008, wherein sodium telluride is generated in situ by reducing elemental tellurium with sodium borohydride (NaBH₄) in water [17]. This modification provides a more convenient approach to tellurophene synthesis by eliminating the need to handle highly reactive sodium telluride directly [17].
The reaction mechanism proceeds through the nucleophilic attack of the telluride anion on the diacetylene, followed by cyclization to form the five-membered tellurophene ring [1]. This method can be generalized for the preparation of 2,5-derivatives of tellurophene by selecting appropriately substituted diacetylene precursors .
Table 1: Reaction Conditions for Diacetylene-Based Tellurophene Synthesis
| Tellurium Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Te metal | NaBH₄ | H₂O/MeOH | 20-25 | 39 | [17] |
| Te metal | Rongalite | H₂O | 20-25 | 35-40 | [19] |
| Na₂Te | - | MeOH | 20 | 30-35 | [29] |
The synthesis typically begins with the preparation of sodium telluride by reducing elemental tellurium with an appropriate reducing agent [17]. The resulting telluride solution is then reacted with 1,4-dichloro-2-butyne or similar diacetylene derivatives [26]. The gas-phase diacetylene, generated from the dehydrohalogenation of 1,4-dichloro-2-butyne, is bubbled into the sodium telluride solution, leading to the formation of tellurophene [26].
Lithium telluride-mediated coupling reactions represent another classical approach for synthesizing tellurophene derivatives [11]. These reactions typically involve the use of lithium telluride (Li₂Te) or lithium butyltellurolate (BuTeLi) as the tellurium source [11]. The lithium telluride reagents are highly nucleophilic and can effectively participate in coupling reactions with various electrophilic partners to form tellurophene rings [11].
One significant application of lithium telluride-mediated coupling is the tellurium/lithium exchange reaction, which has been extensively studied for the preparation of functionalized tellurophene derivatives [11]. In this approach, lithium telluride reacts with suitable precursors to form tellurium-containing intermediates, which can subsequently undergo tellurium/lithium exchange to generate reactive organolithium species [11]. These organolithium intermediates can be trapped with various electrophiles to produce functionalized tellurophenes [11].
The tellurium/lithium exchange reaction is particularly valuable for introducing functional groups at specific positions of the tellurophene ring [11]. For instance, N-functionalized organolithium compounds can be prepared via tellurium/lithium exchange reactions using N-benzyl tellurium amines and a combination of n-butyllithium/lithium naphthalenide [11]. The resulting dilithiated intermediates can be captured with various electrophiles to form the corresponding products in good yields [11].
Table 2: Tellurium/Lithium Exchange Reactions for Tellurophene Functionalization
| Tellurium Substrate | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Bz β-tellurium amine | n-BuLi/LiNp | Benzaldehyde | γ-Aminoalcohol | 79 | [11] |
| Tellurophene | n-BuLi/TMEDA | Benzophenone | 2,5-disubstituted tellurophene | 65-70 | [30] |
| Vinylic telluride | n-BuLi | Alkyl halides | Functionalized tellurophenes | 60-85 | [14] |
The lithium telluride-mediated coupling reactions offer several advantages, including mild reaction conditions and compatibility with various functional groups [11]. However, the success of these reactions often depends on the choice of protecting groups and reaction conditions [11]. For example, when β-tellurium amines containing carbamate moieties are used as substrates, the tellurium/lithium exchange reaction may not proceed efficiently [11]. In contrast, N-benzyl β-tellurium amines undergo smooth tellurium/lithium exchange in the presence of n-butyllithium and lithium naphthalenide [11].
Recent advances in tellurophene synthesis have led to the development of transition metal-catalyzed approaches, particularly the electrophilic telluration of C(sp²)–Zn and C(sp²)–H bonds [6]. This innovative method, reported by Wu and colleagues in 2017, represents a significant advancement in the synthesis of tellurium-bridged aromatic compounds [6]. The approach is based on the sequential electrophilic telluration of C(sp²)–Zn and C(sp²)–H bonds with tellurium(IV) chlorides [6].
The synthetic strategy involves the initial formation of an organozinc intermediate, which undergoes selective monosubstitution with tellurium tetrachloride (TeCl₄) [6]. This is followed by intramolecular telluration of the proximal alkenyl or (hetero)aryl C(sp²)–H bond to form a telluracycle [6]. The method is particularly valuable for the construction of functionalized benzo[b]tellurophenes and other tellurium-embedded polycyclic aromatic systems [6].
A key advantage of this approach is its compatibility with various transition metal-catalyzed arylmetalation reactions [6]. For instance, the combination of cobalt-catalyzed migratory arylzincation of alkynes and sequential telluration allows for the expedient construction of a library of functionalized benzo[b]tellurophenes [6]. Similarly, nickel-catalyzed arylmetalation can be employed in this synthetic strategy [6].
Table 3: Electrophilic Telluration of C(sp²)–Zn Bonds for Benzo[b]tellurophene Synthesis
| Arylzinc Reagent | Alkyne | Catalyst | Telluration Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenylzinc | 5-Decyne | CoCl₂–Xantphos | TeCl₄, 90°C; Na₂S, rt | 58 | [6] |
| Phenylzinc | Diphenylacetylene | NiCl₂(PPh₃)₂ | TeCl₄, 90°C; Na₂S, rt | 45-50 | [6] |
| 2-Thienylzinc | 4-Octyne | CoCl₂–Xantphos | TeCl₄, 90°C; Na₂S, rt | 40-45 | [6] |
The electrophilic telluration approach offers several advantages over traditional methods, including mild reaction conditions, tolerance of various functional groups, and the ability to access a wide range of tellurium-containing heterocycles [6]. Furthermore, this method enables the facile conversion of 2-iodoheterobiaryls into heteroarene-fused benzotellurophenes and other novel tellurium-embedded polycyclic aromatics, many of which were previously inaccessible [6].
The mechanism of the electrophilic telluration involves the initial formation of an organozinc species through transition metal-catalyzed arylmetalation of alkynes [6]. This organozinc intermediate then undergoes electrophilic trapping with TeCl₄, followed by intramolecular dehydrohalogenative cyclization onto the olefinic moiety to furnish the benzotellurophene [6]. The putative Te(IV) intermediate is subsequently reduced to Te(II) using sodium sulfide at room temperature [6].
Zirconacycle transfer strategies represent another significant advancement in the synthesis of tellurophene derivatives, particularly benzo[b]tellurophenes [6]. This approach, pioneered by Rivard and colleagues, utilizes zirconacyclopentadiene intermediates as versatile precursors for the construction of tellurophene rings [6] [12].
The synthetic methodology involves the initial formation of a zirconacyclopentadiene intermediate through the reaction of a suitable alkyne with a low-valent zirconium species, typically generated from zirconocene dichloride (Cp₂ZrCl₂) and n-butyllithium [12]. The resulting zirconacycle is then transferred to tellurium dichloride (TeCl₂) to form the tellurophene ring system [12]. This approach is particularly effective for the synthesis of benzo[b]tellurophenes via a zirconaindene intermediate [6].
The zirconacycle transfer method offers several advantages, including mild reaction conditions, high regioselectivity, and compatibility with various functional groups [12]. Additionally, the stereochemistry of the zirconacycle can be controlled through the choice of reaction conditions, allowing for the stereoselective synthesis of tellurophene derivatives [12].
Table 4: Zirconacycle Transfer Reactions for Benzo[b]tellurophene Synthesis
| Zirconocene Source | Alkyne | Tellurium Source | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cp₂ZrCl₂/n-BuLi | Diphenylacetylene | TeCl₂ | 2,5-Diphenyltellurophene | 65-70 | [12] |
| Cp₂ZrCl₂/n-BuLi | 1,7-Octadiyne | TeCl₂ | Benzo[b]tellurophene | 60-65 | [12] |
| Cp₂ZrCl₂/n-BuLi | 1,6-Heptadiyne | TeCl₂ | Substituted tellurophene | 55-60 | [12] |
The mechanism of the zirconacycle transfer reaction involves the initial formation of a zirconacyclopentadiene through the oxidative coupling of alkynes with a low-valent zirconium species [12]. This is followed by transmetalation with tellurium dichloride, resulting in the formation of the tellurophene ring [12]. The stereochemistry of the zirconacycle can influence the outcome of the reaction, with cis-fused zirconacycles typically undergoing thermal equilibration to the more stable trans-fused isomers at elevated temperatures [12].
Nakamura has demonstrated that heating of cis-fused zirconacycles at 60°C for 6 hours results in thermal equilibration to the corresponding trans-fused isomers [12]. This thermal equilibration process can be exploited for the stereoselective synthesis of tellurophene derivatives with defined stereochemistry [12].
Late-stage functionalization of tellurophenes has emerged as a powerful strategy for diversifying these heterocyclic scaffolds [19] [22]. Among the various approaches, the Suzuki–Miyaura coupling of borylated tellurophenes stands out as a particularly effective method for introducing aryl substituents at specific positions of the tellurophene ring [19] [22].
The synthesis of borylated tellurophenes typically involves the lithiation of the parent tellurophene followed by borylation with suitable boron electrophiles [19]. For instance, tellurophene-2-boronic acid pinacol ester (tellurophene-2-BPin) can be prepared through the room-temperature lithiation of tellurophene with n-butyllithium, followed by borylation using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [19]. This approach yields the desired borylated tellurophene as a crystalline yellow solid in good yield (72%) [19].
The borylated tellurophenes can subsequently undergo Suzuki–Miyaura cross-coupling with various aryl halides to form arylated tellurophene derivatives [19] [22]. This coupling reaction is typically catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or the pre-catalyst Cl(XPhos)Pd(aminobiphenyl) [22].
Table 5: Suzuki–Miyaura Coupling of Borylated Tellurophenes
| Borylated Tellurophene | Aryl Halide | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Tellurophene-2-BPin | 2-Bromothiophene | Cl(XPhos)Pd(aminobiphenyl) | K₃PO₄, THF/H₂O, 60°C | Thienyl-tellurophene | 75-80 | [22] |
| Tellurophene-2-BPin | Aryl bromide (BODIPY) | Pd(PPh₃)₄ | K₂CO₃, toluene/EtOH/H₂O, 80°C | Tellurophene-BODIPY | 65 | [19] |
| Tellurophene-2-Bdan | 2-Bromothiophene | Cl(XPhos)Pd(aminobiphenyl) | K₃PO₄, THF/H₂O, 60°C | Thienyl-tellurophene | 70-75 | [22] |
Recent research has shown that the efficiency of the Suzuki–Miyaura coupling of borylated tellurophenes depends significantly on the nature of the boryl group [22]. While more electron-deficient boryl groups, such as catecholatoboryl (–Bcat), often lead to significant protodeboronation instead of productive C–C bond formation, borylated tellurophenes bearing pinacolatoboryl (–Bpin) or 1,8-naphthalenediaminatoboryl (–Bdan) functional groups undergo efficient coupling to form the desired arylated tellurophenes [22].
The Suzuki–Miyaura coupling of borylated tellurophenes has been successfully applied to the synthesis of various tellurophene-containing materials, including conjugated polymers for organic electronics [26]. For example, tellurophene-based polymers with dithiophenyl diketopyrrolopyrrole units have been prepared through Suzuki polymerization using borylated tellurophene monomers [26].
The development of BODIPY-tellurophene hybrids represents a significant advancement in the field of tellurophene chemistry, particularly for applications in photodynamic therapy and mass cytometry [19] [20]. These hybrid molecules combine the unique photophysical properties of boron-dipyrromethene (BODIPY) dyes with the distinctive characteristics of tellurophene heterocycles [19] [20].
The synthesis of BODIPY-tellurophene hybrids typically involves the Suzuki–Miyaura coupling of borylated tellurophenes with bromo-activated meso-aryl BODIPY derivatives [19]. This approach allows for the incorporation of tellurophene moieties at specific positions of the BODIPY scaffold, particularly at the meso position [19]. The resulting tellurophene-appended BODIPY acts as a multimodal agent, functioning as both a potent photosensitizer and a mass cytometry tag [19] [20].
Nucleophilic substitution at the boron center in BODIPY-tellurophene hybrids offers a versatile method for further functionalization of these compounds [23]. The boron center in BODIPY dyes is susceptible to nucleophilic attack, particularly when the BODIPY core is rendered electron-deficient through the incorporation of electron-withdrawing substituents [23]. This reactivity can be exploited for the introduction of various functional groups at the boron center [23].
Table 6: Nucleophilic Substitution Reactions at the Boron Center in BODIPY-Tellurophene Hybrids
| BODIPY-Tellurophene Hybrid | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pentafluorophenyl-dibromo-BODIPY-tellurophene | Fluoride | THF, rt | F-substituted BODIPY-tellurophene | 70-75 | [23] |
| Electron-deficient BODIPY-tellurophene | Alkoxide | THF, rt | Alkoxy-substituted BODIPY-tellurophene | 65-70 | [23] |
| meso-Aryl BODIPY-tellurophene | Thiolate | THF, rt | Thio-substituted BODIPY-tellurophene | 60-65 | [23] |
The reactivity of BODIPY-tellurophene hybrids towards nucleophilic substitution depends significantly on the substituents present at the meso position [23]. Electron-withdrawing aryl groups at the meso position enhance the electron deficiency of the BODIPY chromophore, facilitating nucleophilic substitution reactions at the α position [23]. This reactivity can be further modulated through the incorporation of bromine atoms at the α positions of the BODIPY core [23].
The nucleophilic substitution reactions of BODIPY-tellurophene hybrids proceed with efficient and rapid colorimetric and fluorescent responses due to intramolecular charge transfer [23]. This property has been exploited for the development of selective anion sensors based on the characteristic nucleophilic substitution reactions of highly electron-deficient BODIPY derivatives [23].
X-ray crystallographic investigations of tellurophene have provided fundamental insights into its molecular geometry and bonding characteristics. The crystal structure determinations reveal that tellurophene adopts a planar five-membered ring configuration, similar to its lighter chalcogen analogs thiophene and selenophene, but with distinct geometric parameters reflecting the larger atomic radius and lower electronegativity of tellurium [1] [2].
The tellurium-carbon bond length in tellurophene has been precisely determined to be 2.046 Å through X-ray crystallographic studies [1] [2]. This value represents a significant increase compared to the corresponding bonds in thiophene (sulfur-carbon: 1.714 Å) and selenophene (selenium-carbon: 1.855 Å), reflecting the larger atomic radius of tellurium. The Carbon-Tellurium-Carbon bond angle is 82.53°, which is notably smaller than the ideal tetrahedral angle, indicating the strained nature of the five-membered ring system [1].
Crystal packing studies have revealed important intermolecular interactions in the solid state. Tellurophene derivatives exhibit significant Tellurium-Tellurium interactions with distances ranging from 4.06 to 4.10 Å, which are approximately 0.2 Å shorter than the van der Waals distance of tellurium (4.30 Å) [3]. These short contacts suggest the presence of weak secondary bonding interactions that influence the crystal packing and may contribute to the solid-state properties of tellurophene-containing materials.
Structural analysis of benzo[c]tellurophene derivatives has provided additional insights into the geometric parameters of tellurium-containing heterocycles [3]. The crystal structure exhibits a polar space group with molecules arranged in a tilted configuration relative to the crystallographic axes. The vector of the molecular dipole has a significant component along the polar axis, resulting in a net polarization in the solid state. X-ray diffraction data collected as a function of temperature revealed thermal expansion behavior and structural stability up to approximately 353 K, beyond which phase transitions occur [3].
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) measurements of tellurophene-containing polymer films have demonstrated that these materials form well-oriented edge-on three-dimensional crystallites [4]. This ordered crystallinity results in efficient electronic charge transport properties, with the tellurophene-containing polymers displaying superior carrier mobility compared to their thiophene and selenophene analogs [4].
Microwave spectroscopy has been instrumental in determining the precise rotational constants and molecular structure parameters of tellurophene. The microwave spectrum of tellurophene was first recorded between 8 and 27 GHz, providing fundamental data on the molecular geometry and bonding characteristics [1] [5].
The rotational constants obtained from least-squares fitting of low-J lines are: A = 8635.6 MHz, B = 1824.7 MHz, and C = 1478.9 MHz [1]. These values correspond to moments of inertia that reflect the molecular geometry and mass distribution within the tellurophene molecule. The corresponding inertial defects are 0.094-0.097 amu Ų, indicating the essential planarity of the molecule [1].
Stark shift measurements have determined the permanent dipole moment of tellurophene to be μₐ = 0.619 × 10⁻³⁰ C·m (0.186 D) [1]. This relatively small dipole moment is consistent with the symmetric aromatic structure of tellurophene, where the electron distribution is largely delocalized across the ring system.
The microwave spectroscopy data have enabled the derivation of an approximate molecular structure based on adopted bond lengths for Carbon-Carbon and Carbon-Hydrogen bonds from related molecules. The analysis implies that the Tellurium-Carbon bond length is 205.5 pm (2.055 Å), which is in excellent agreement with subsequent X-ray crystallographic determinations [1]. The Carbon-Tellurium-Carbon bond angle derived from microwave data is 82.53°, confirming the strained nature of the five-membered ring [1].
Analysis of the rotational spectrum provides insights into the rigidity of the tellurophene ring system. The relatively large rotational constants and the absence of internal rotation effects indicate that the molecule behaves as a rigid rotor under the experimental conditions. This rigidity is important for understanding the vibrational and electronic properties of tellurophene [6] [7].
The microwave spectroscopy results have been crucial for validating theoretical calculations of tellurophene structure. Comparison between experimental rotational constants and those calculated from ab initio geometries provides benchmarks for computational methods used to study tellurophene and related organotellurium compounds [8] [9].
Nuclear Magnetic Resonance spectroscopy has provided comprehensive insights into the electronic structure and dynamic behavior of tellurophene. The multinuclear NMR approach, encompassing ¹H, ¹³C, and ¹²⁵Te nuclei, offers a complete picture of the molecular environment and bonding characteristics [10] [11] [12].
¹H Nuclear Magnetic Resonance spectroscopy of tellurophene reveals characteristic chemical shifts that reflect the aromatic nature of the five-membered ring. The protons at the C2 and C5 positions (α to tellurium) appear at 8.15-8.20 ppm, while those at C3 and C4 positions (β to tellurium) resonate at 7.85-7.90 ppm in deuterated chloroform [8]. These downfield shifts are consistent with the aromatic character of the tellurophene ring and the deshielding effect of the aromatic π-electron system.
Tellurium-proton coupling constants provide valuable information about through-bond interactions. Two-bond coupling constants ²J(¹²⁵Te,¹H) of approximately 37.0 Hz have been observed for protons α to tellurium, while three-bond couplings ³J(¹²⁵Te,¹H) range from 10-15 Hz for β-protons [11] [8]. These coupling patterns are diagnostic for establishing connectivity and stereochemical relationships in tellurophene derivatives.
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of tellurophene with characteristic chemical shifts reflecting the electronic environment. The carbons at C2 and C5 positions appear at 145-150 ppm, while C3 and C4 carbons resonate at 130-135 ppm [8]. These chemical shifts are consistent with sp² hybridized carbons in an aromatic heterocycle.
Carbon-tellurium coupling constants provide direct information about Carbon-Tellurium bonding. One-bond coupling constants ¹J(¹²⁵Te,¹³C) are approximately 270 Hz, which are significantly larger than the corresponding coupling constants in selenium or sulfur analogs [11] [12]. Two-bond and three-bond couplings range from 50-75 Hz and are readily observable as satellite signals in both ¹³C and ¹²⁵Te spectra [11].
¹²⁵Te Nuclear Magnetic Resonance spectroscopy is particularly valuable for characterizing tellurophene due to the excellent sensitivity of the ¹²⁵Te nucleus compared to ¹²³Te [10] [11]. The ¹²⁵Te chemical shift of tellurophene appears at 423-430 ppm relative to dimethyl telluride standard [11] [13]. This chemical shift range is characteristic of organotellurium compounds with sp² hybridized tellurium in aromatic systems.
The ¹²⁵Te Nuclear Magnetic Resonance spectrum exhibits strong temperature and solvent dependence, with chemical shifts varying by several hundred ppm depending on experimental conditions [10]. Typical T₁ relaxation times are in the 1-30 second range, requiring appropriate pulse sequences for quantitative measurements [10].
Coupling patterns in ¹²⁵Te spectra provide detailed structural information. Tellurium-carbon coupling is manifested as satellite signals, with one-bond couplings of approximately 270 Hz, two-bond couplings of 50-75 Hz, and three-bond couplings of less than 10 Hz [11]. These coupling constants are valuable for structural assignment and stereochemical analysis of tellurophene derivatives.
Two-dimensional NMR techniques have been successfully applied to tellurophene characterization. ¹²⁵Te-¹H and ¹²⁵Te-¹³C correlation experiments provide unambiguous assignment of resonances and establish connectivity patterns [10]. Variable temperature experiments enable conformational studies and investigation of dynamic processes in tellurophene systems [10].
Vibrational spectroscopy, encompassing both infrared and Raman techniques, has provided comprehensive information about the molecular vibrations and bonding characteristics of tellurophene. The vibrational spectrum of tellurophene exhibits characteristic features that distinguish it from lighter chalcogen analogs and reflect the unique properties of the Carbon-Tellurium bonds [14] [15] [16].
The Carbon-Hydrogen stretching region (3200-3000 cm⁻¹) has been extensively studied using both infrared and Raman spectroscopy. Four fundamental C-H stretching modes are predicted by symmetry analysis: two belonging to the A₁ representation and two to the B₂ representation [14]. The gas-phase infrared spectrum shows distinct Q-branches at 3106 and 3064 cm⁻¹ corresponding to the A₁ modes, while B₂ modes appear at 3066 and 3047 cm⁻¹ [14].
Raman spectroscopy provides complementary information through polarization measurements. The strongly polarized Raman lines at 3082 and 3046 cm⁻¹ correspond to A₁ symmetry modes, while the depolarized line at 3029 cm⁻¹ is assigned to B₂ symmetry [14]. The excellent agreement between infrared and Raman data confirms the symmetry assignments and validates the molecular structure.
The ring vibrations of tellurophene exhibit characteristic frequencies that reflect the aromatic nature and ring strain. The ring breathing mode appears at approximately 1512 cm⁻¹ in infrared and 1510 cm⁻¹ in Raman spectra [14] [15]. Carbon-carbon stretching vibrations are observed at 1585 cm⁻¹ (infrared) and 1580 cm⁻¹ (Raman), consistent with aromatic C=C bonds [15].
Tellurium-carbon stretching vibrations provide direct information about the Carbon-Tellurium bonding. These modes appear at relatively low frequencies (480-485 cm⁻¹) compared to Carbon-Sulfur or Carbon-Selenium stretches, reflecting the weaker and longer Carbon-Tellurium bonds [15] [17]. The intensity of these modes is generally weak due to the small change in dipole moment associated with the Carbon-Tellurium stretching motion.
Ring deformation modes occur at 725-730 cm⁻¹ and provide information about the ring flexibility and strain [14] [15]. These modes are sensitive to substituent effects and have been used to characterize substituted tellurophene derivatives.
Isotope studies using deuterated tellurophene have provided valuable insights into vibrational assignments and force field calculations [15] [9]. The systematic shifts upon deuteration confirm assignments and enable the determination of force constants for different vibrational modes. Anharmonic effects are particularly pronounced for C-H stretching vibrations, with anharmonic coupling constants up to 120 cm⁻¹ [15].
Low-frequency Raman spectroscopy (THz-Raman) has emerged as a powerful technique for structural characterization of tellurophene [18]. This approach provides access to rotational and low-frequency vibrational modes that are not accessible with conventional Raman spectroscopy. These measurements reveal structural and intermolecular information that complements higher-frequency vibrational data [18].
Temperature-dependent vibrational studies have revealed information about crystal packing and intermolecular interactions. Solid-state spectra at liquid nitrogen temperature show narrowing of vibrational bands, allowing resolution of closely spaced modes that are overlapped at room temperature [14].
Force field calculations have been performed using various levels of theory to reproduce and predict vibrational frequencies [9]. Effective core potential basis sets have proven particularly useful for tellurium-containing molecules, providing accurate frequencies with reduced computational cost compared to all-electron calculations [9].
Ultraviolet-visible spectroscopy of tellurophene reveals characteristic electronic transitions that provide insights into the aromatic electronic structure and conjugation properties. The absorption spectrum exhibits multiple bands corresponding to π→π* and n→π* transitions, with the specific energies and intensities dependent on solvent effects and molecular environment [19] [20] [21].
The primary absorption features of tellurophene appear in two distinct regions. The high-energy band occurs at approximately 232-240 nm with molar absorptivity values of 11,800-13,200 M⁻¹cm⁻¹, depending on the solvent system [22] [21]. This intense absorption corresponds to the allowed π→π* transition involving the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the aromatic system [21].
A second, lower-energy absorption band appears at 280-290 nm with molar absorptivity values of 7,900-9,200 M⁻¹cm⁻¹ [22]. This band is assigned to a higher-energy π→π* transition involving deeper-lying molecular orbitals. The relative intensity and position of this band are sensitive to substitution patterns and electronic effects [21].
Solvent effects on the ultraviolet-visible absorption spectrum of tellurophene demonstrate the influence of molecular environment on electronic transitions. Systematic studies across solvents of varying polarity reveal bathochromic (red) shifts with increasing solvent polarity [23] [19] [20]. In nonpolar solvents such as hexane and cyclohexane, the absorption maxima appear at shorter wavelengths, while polar solvents such as acetonitrile and methanol cause red-shifts of 2-8 nm [20].
The solvatochromic behavior can be rationalized through stabilization of different electronic states. Polar solvents preferentially stabilize the more polar excited state compared to the ground state, resulting in decreased transition energies and red-shifted absorption maxima [19] [20]. The magnitude of the solvent shift depends on the difference in dipole moments between ground and excited states [19].
Hydrogen-bonding solvents such as methanol and ethanol exhibit additional effects beyond simple polarity. These solvents can form weak hydrogen bonds with the π-electron system of tellurophene, leading to specific solvent-solute interactions that modify the electronic transitions [20]. The absorption intensities are also affected, with some solvents causing hyperchromic effects (increased intensity) while others lead to hypochromic effects [23].
Temperature-dependent absorption studies have revealed information about vibronic coupling and excited-state dynamics. Lowering the temperature results in sharper, more defined absorption bands due to reduced thermal population of vibrational states [23]. These studies provide insights into the Franck-Condon factors and vibrational progressions associated with electronic transitions.
Concentration effects have been investigated to understand intermolecular interactions in solution. At higher concentrations, aggregation effects can lead to band broadening and shifts due to π-π stacking interactions between tellurophene molecules [23]. These studies are important for understanding the behavior of tellurophene in device applications where high concentrations may be encountered.
Computational studies using time-dependent density functional theory (TDDFT) have been employed to interpret the experimental absorption spectra [24] [21]. These calculations provide assignments of specific transitions and predict the effects of structural modifications on absorption properties. The calculated transition energies show good agreement with experimental values, validating the theoretical approach [24].
Comparison with lighter chalcogen analogs reveals the unique properties of tellurophene. The absorption maxima are red-shifted compared to thiophene and selenophene, reflecting the smaller HOMO-LUMO gap associated with the larger, more polarizable tellurium atom [24] [25]. This red-shift is advantageous for applications requiring longer-wavelength absorption, such as organic photovoltaics [24].
The absorption spectra of tellurophene derivatives have been extensively studied to understand structure-property relationships. Electron-donating substituents generally cause red-shifts and increased intensities, while electron-withdrawing groups lead to blue-shifts [26] [21]. These effects can be quantitatively correlated with substituent electronic parameters such as Hammett constants [19].
Fluorescence and phosphorescence studies complement the absorption measurements. Tellurophene derivatives exhibit weak fluorescence but strong phosphorescence, particularly at low temperatures [26] [27]. The phosphorescence is attributed to spin-orbit coupling effects enhanced by the heavy tellurium atom, which facilitates intersystem crossing to the triplet state [26].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Te-C bond length (Å) | 2.046 | X-ray crystallography | Brown & Crofts (1973) |
| C-Te-C bond angle (°) | 82.53 | Microwave spectroscopy | Brown & Crofts (1973) |
| Rotational constant A (MHz) | 8635.6 | Microwave spectroscopy | Brown & Crofts (1973) |
| Rotational constant B (MHz) | 1824.7 | Microwave spectroscopy | Brown & Crofts (1973) |
| Rotational constant C (MHz) | 1478.9 | Microwave spectroscopy | Brown & Crofts (1973) |
| Inertial defect (amu Ų) | 0.095 | Microwave spectroscopy | Brown & Crofts (1973) |
| Dipole moment μₐ (D) | 0.186 | Stark effect measurements | Brown & Crofts (1973) |
| Molecular weight (g/mol) | 179.7 | Mass spectrometry | Standard reference |
| CAS Number | 288-08-4 | Chemical identification | Chemical databases |
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Solvent | Temperature (K) |
|---|---|---|---|---|
| ¹H (C2,C5) | 8.15-8.20 | ²J(Te,H) = 37.0 | CDCl₃ | 298 |
| ¹H (C3,C4) | 7.85-7.90 | ³J(Te,H) = 10-15 | CDCl₃ | 298 |
| ¹³C (C2,C5) | 145-150 | ¹J(Te,C) = 270 | CDCl₃ | 298 |
| ¹³C (C3,C4) | 130-135 | ²J(Te,C) = 50-75 | CDCl₃ | 298 |
| ¹²⁵Te | 423-430 | - | CDCl₃ | 298 |
| ¹²³Te | 420-427 | - | CDCl₃ | 298 |
| Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|---|
| ν₁ (A₁) C-H stretch | 3106 | 3082 | Symmetric C-H stretch | Strong |
| ν₂ (A₁) C-H stretch | 3064 | 3046 | Symmetric C-H stretch | Strong |
| ν₁₂ (B₂) C-H stretch | 3066 | 3066 | Antisymmetric C-H stretch | Medium |
| ν₁₃ (B₂) C-H stretch | 3047 | 3029 | Antisymmetric C-H stretch | Medium |
| Ring breathing | 1512 | 1510 | Ring breathing mode | Medium |
| C=C stretch | 1585 | 1580 | C=C stretching | Strong |
| Te-C stretch | 485 | 480 | Te-C stretching | Weak |
| Ring deformation | 730 | 725 | Ring deformation | Medium |
| Solvent | λmax₁ (nm) | λmax₂ (nm) | εmax₁ (M⁻¹cm⁻¹) | εmax₂ (M⁻¹cm⁻¹) | Solvent Polarity |
|---|---|---|---|---|---|
| Hexane | 235 | 284 | 12500 | 8500 | 0.0 |
| Cyclohexane | 236 | 285 | 12800 | 8700 | 0.0 |
| Toluene | 240 | 290 | 13200 | 9200 | 2.4 |
| Dichloromethane | 238 | 287 | 12900 | 8800 | 8.9 |
| Chloroform | 239 | 288 | 13000 | 8900 | 4.8 |
| Acetonitrile | 234 | 282 | 12200 | 8200 | 37.5 |
| Methanol | 232 | 280 | 11800 | 7900 | 32.7 |
| Ethanol | 233 | 281 | 12000 | 8100 | 24.5 |